2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound “2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride” is structurally similar to Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
The compound likely interacts with its targets (COX-1 and COX-2 enzymes) in a similar manner to Ibuprofen . It inhibits these enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature . Therefore, the inhibition of prostaglandin production can alleviate symptoms associated with these processes .
Pharmacokinetics
Considering its structural similarity to ibuprofen, it might share similar absorption, distribution, metabolism, and excretion (adme) properties . Ibuprofen is rapidly and completely absorbed when given orally, binds extensively to plasma albumin, and is eliminated following biotransformation to glucuronide conjugate metabolites .
Result of Action
The primary molecular effect of this compound’s action would be the inhibition of COX enzymes, leading to a decrease in prostaglandin production . This could result in cellular effects such as reduced inflammation, pain, and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-(4-Isobutylphenyl)-6-methylquinoline, which is then converted to the carbonyl chloride derivative. The initial step often involves the Friedel-Crafts acylation of 4-isobutylbenzene with a suitable acylating agent, followed by cyclization to form the quinoline ring. The final step involves the reaction of the quinoline derivative with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Continuous photochemistry, for example, has been used to synthesize similar compounds via photo-Favorskii rearrangement reactions . This method offers advantages such as better control over reaction conditions and reduced waste generation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or amine.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or thioesters.
Scientific Research Applications
2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2-(4-Isobutylphenyl)propanoic acid: Known for its anti-inflammatory properties.
2-(4-Isobutylphenyl)ethanol: Used in the synthesis of various pharmaceuticals.
2-(4-Isobutylphenyl)propanoate metal complexes: Studied for their enhanced stability and biological activities
Uniqueness
2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
6-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-13(2)10-15-5-7-16(8-6-15)20-12-18(21(22)24)17-11-14(3)4-9-19(17)23-20/h4-9,11-13H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBBKQFATNEKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164897 | |
Record name | 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-59-7 | |
Record name | 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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